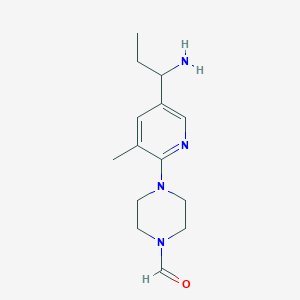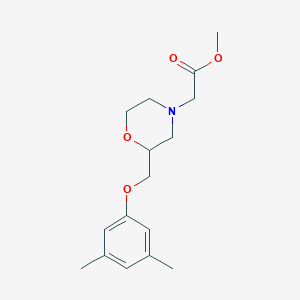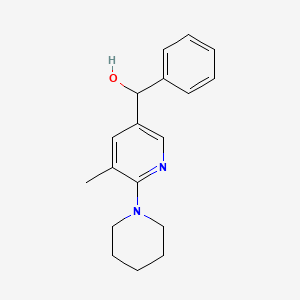
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(1-Aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde est un composé chimique de formule moléculaire C14H22N4O. Il s'agit d'un dérivé de la pipérazine et de la pyridine, comportant un groupe aminopropyl et un groupe fonctionnel carbaldéhyde.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-(5-(1-Aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du dérivé de la pyridine : Le produit de départ, la 3-méthylpyridine, subit une réaction avec un agent aminant approprié pour introduire le groupe aminopropyl en position 5.
Formation du cycle pipérazine : Le produit intermédiaire est ensuite mis à réagir avec la pipérazine dans des conditions contrôlées pour former le cycle pipérazine.
Introduction du groupe carbaldéhyde : Enfin, le composé est soumis à une formylation pour introduire le groupe carbaldéhyde en position 1 du cycle pipérazine.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu, le criblage à haut débit des conditions réactionnelles et l'utilisation de catalyseurs pour améliorer l'efficacité et le rendement de la réaction.
Analyse Des Réactions Chimiques
Types de réactions
4-(5-(1-Aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe carbaldéhyde peut être oxydé pour former un acide carboxylique.
Réduction : Le groupe carbaldéhyde peut être réduit pour former un alcool.
Substitution : Le groupe aminopropyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure d'aluminium et de lithium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles tels que des halogénures ou des amines peuvent être utilisés dans des conditions basiques ou acides.
Principaux produits formés
Oxydation : Formation d'acide 4-(5-(1-aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-carboxylique.
Réduction : Formation de 4-(5-(1-aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-méthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
4-(5-(1-Aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Envisagé pour ses propriétés thérapeutiques potentielles, y compris comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans le développement de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du 4-(5-(1-aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le groupe aminopropyl peut former des liaisons hydrogène avec des molécules biologiques, tandis que le groupe carbaldéhyde peut participer à des liaisons covalentes avec des sites nucléophiles. Ces interactions peuvent moduler l'activité des enzymes, des récepteurs ou d'autres protéines, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-(5-(1-Aminopropyl)-4-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde : Structure similaire, mais avec un groupe méthyle en position 4 du cycle pyridine.
4-(5-(1-Aminopropyl)-2-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde : Structure similaire, mais avec un groupe méthyle en position 2 du cycle pyridine.
Unicité
4-(5-(1-Aminopropyl)-3-méthylpyridin-2-yl)pipérazine-1-carbaldéhyde est unique en raison du positionnement spécifique des groupes aminopropyl et carbaldéhyde, qui peut influencer sa réactivité et ses interactions avec d'autres molécules. Cette structure unique peut entraîner des propriétés chimiques et biologiques distinctes par rapport à ses analogues.
Propriétés
Formule moléculaire |
C14H22N4O |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
4-[5-(1-aminopropyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H22N4O/c1-3-13(15)12-8-11(2)14(16-9-12)18-6-4-17(10-19)5-7-18/h8-10,13H,3-7,15H2,1-2H3 |
Clé InChI |
OTAFUIGYNYOUJP-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Methyl 3-(pyrrolidin-3-yl)-1H-pyrrolo[2,3-b]pyridine-6-carboxylate dihydrochloride](/img/structure/B11790335.png)






![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
